3-(Trifluoromethyl)pentan-3-ylazanium;chloride
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Overview
Description
3-(Trifluoromethyl)pentan-3-ylazanium;chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pentan-3-ylazanium moiety, with chloride as the counterion. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of compounds, often enhancing their stability, lipophilicity, and biological activity . This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the photoredox-catalyzed radical trifluoromethylation, which utilizes visible light to generate trifluoromethyl radicals from precursors like trifluoromethyl sulfonyl chloride . The reaction conditions often involve the use of ruthenium or iridium-based photoredox catalysts under mild conditions .
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)pentan-3-ylazanium;chloride may involve large-scale photoredox catalysis or other radical trifluoromethylation techniques. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)pentan-3-ylazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
3-(Trifluoromethyl)pentan-3-ylazanium;chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pentan-3-ylazanium;chloride involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s binding affinity to specific enzymes or receptors, leading to modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Another compound with a trifluoromethyl group, used in similar applications.
Trifluoromethylpyridine: Known for its use in pharmaceuticals and agrochemicals.
Trifluoromethylsulfonamide: Utilized in medicinal chemistry for its biological activity.
Uniqueness
3-(Trifluoromethyl)pentan-3-ylazanium;chloride is unique due to its specific structure, which combines the trifluoromethyl group with a pentan-3-ylazanium moiety. This combination imparts distinct chemical and physical properties, making it particularly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
3-(trifluoromethyl)pentan-3-ylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-3-5(10,4-2)6(7,8)9;/h3-4,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZRJHPOIFSVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(F)(F)F)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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